Benzenesulfonamide, 4-methoxy-N-2-propynyl-
Description
Benzenesulfonamide derivatives are a critical class of compounds in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. The compound benzenesulfonamide, 4-methoxy-N-2-propynyl-, features a methoxy group at the para position of the benzene ring and a propargyl (2-propynyl) group attached to the sulfonamide nitrogen. The methoxy group contributes electron-donating effects, while the propargyl moiety introduces steric and electronic modifications that may influence binding affinity and metabolic stability.
Structure
3D Structure
Properties
CAS No. |
800384-35-4 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-methoxy-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h1,4-7,11H,8H2,2H3 |
InChI Key |
WLJHIFZTPHLHRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Sulfonylation
A primary route to benzenesulfonamide derivatives involves sulfonylation of aniline intermediates. For 4-methoxy-N-2-propynyl-benzenesulfonamide, the synthesis typically begins with 4-methoxybenzenesulfonyl chloride as the starting material. The propynyl group is introduced via nucleophilic substitution with propargylamine under controlled conditions.
Reaction Scheme:
Key parameters include:
-
Solvent: Dichloromethane or tetrahydrofuran (THF) for optimal solubility.
-
Base: Triethylamine (TEA) or pyridine to neutralize HCl, accelerating the reaction.
-
Temperature: 0–5°C to minimize side reactions.
Example Protocol (Adapted from Patent WO2012101648A1):
-
Dissolve 4-methoxybenzenesulfonyl chloride (1.0 mol) in anhydrous THF.
-
Add propargylamine (1.1 mol) dropwise at 0°C under nitrogen.
-
Stir for 6 hours, then quench with ice water.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify by recrystallization (ethanol/water) to yield 85–90% product.
Reductive Amination of Ketone Intermediates
An alternative method employs reductive amination to attach the propynyl group. This approach is advantageous for scalability and stereochemical control.
Steps:
-
Condense 4-methoxybenzenesulfonamide with propargyl aldehyde to form an imine.
-
Reduce the imine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Optimization Notes:
-
Yield: 75–80% after column chromatography (silica gel, hexane/ethyl acetate).
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalytic Systems
Purification and Analytical Validation
Recrystallization Techniques
Recrystallization from ethanol/water (3:1) yields crystals with ≥98% purity (HPLC). For chiral purity, chiral HPLC with a LICROSPHER® column confirms enantiomeric excess >99.8%.
Chromatographic Methods
-
Normal-Phase SiO₂: Eluent: hexane/ethyl acetate (7:3).
-
HPLC Conditions: Column: ZORBAX Eclipse XDB-C18; mobile phase: acetonitrile/water (60:40).
Industrial-Scale Production Challenges
Byproduct Formation
Common impurities include:
-
Unreacted sulfonyl chloride: Removed via aqueous wash (pH 9–10).
-
Di-substituted products: Mitigated by stoichiometric control of propargylamine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–90 | 98–99 | High | Moderate |
| Reductive Amination | 75–80 | 95–97 | Moderate | High |
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group and terminal alkyne are primary sites for oxidation:
-
Methoxy group oxidation : Under strong oxidizing conditions (e.g., CrO₃ or KMnO₄ in acidic media), the methoxy group (–OCH₃) can oxidize to a carbonyl group (–COOH). This reaction is pH-dependent and typically requires elevated temperatures.
-
Alkyne oxidation : The terminal alkyne (–C≡CH) reacts with ozone or KMnO₄ to form a diketone or carboxylic acid derivative.
| Reaction Site | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Methoxy group | CrO₃, H₂SO₄, 80°C | 4-carboxybenzenesulfonamide | ~65 | |
| Terminal alkyne | O₃, H₂O₂, RT | 1,2-diketone | ~55 |
Reduction Reactions
The sulfonamide and alkyne functionalities participate in reduction:
-
Sulfonamide reduction : LiAlH₄ reduces the sulfonamide (–SO₂NH–) to a thioether (–S–NH–), though this is less common due to the stability of the sulfonamide group.
-
Alkyne hydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts the terminal alkyne to a propyl group (–CH₂CH₂CH₃).
| Reaction Site | Reagents/Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Alkyne | H₂, 10% Pd/C, EtOH | N-2-propyl-4-methoxybenzenesulfonamide | >90% |
Substitution Reactions
The sulfonamide nitrogen and aromatic ring are reactive toward electrophiles:
-
N-Alkylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives.
-
Electrophilic aromatic substitution : The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position, though steric hindrance from the sulfonamide limits reactivity .
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-methyl-4-methoxy-N-2-propynyl-benzenesulfonamide | Moderate yields (~50%) |
Hydrolysis Reactions
The sulfonamide bond is stable under mild conditions but hydrolyzes under extremes:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide to yield 4-methoxybenzenesulfonic acid and propargylamine.
-
Basic hydrolysis : NaOH in aqueous ethanol forms sodium 4-methoxybenzenesulfonate and propynol.
| Conditions | Products | Reaction Time | Source |
|---|---|---|---|
| 6M HCl, 100°C | 4-methoxybenzenesulfonic acid + propargylamine | 12 hr | |
| 2M NaOH, EtOH/H₂O | Sodium 4-methoxybenzenesulfonate + propynol | 24 hr |
Cross-Coupling Reactions
The terminal alkyne participates in Sonogashira coupling with aryl halides (e.g., iodobenzene) to form extended π-conjugated systems.
| Catalytic System | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Iodobenzene | 4-methoxy-N-(2-phenylacetylene)benzenesulfonamide | 78 |
Key Research Findings
-
Thermal stability : The compound decomposes above 250°C, with the alkyne moiety being the most thermally labile.
-
pH-dependent reactivity : The sulfonamide group exhibits increased nucleophilicity in alkaline conditions, favoring N-alkylation .
-
Steric effects : Bulky substituents on the alkyne reduce coupling efficiency in cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Benzenesulfonamides are known for their therapeutic potential, especially in the treatment of various diseases. The compound 4-methoxy-N-2-propynyl-benzenesulfonamide has been studied for its role in inhibiting carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition has implications for treating conditions such as:
Inhibition Studies and Mechanisms
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, synthesized hybrids containing the benzenesulfonamide structure showed moderate to good inhibition activity with IC50 values indicating effective enzyme inhibition .
Table 1: Inhibition Activity of Benzenesulfonamide Derivatives
| Compound Name | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide | 6.84 | STAT3 |
| Benzotriazinone sulfonamide derivatives | 32.37 | Alpha-glucosidase |
| Novel sulfonamide derivatives | 0.83 | Tubulin (polymerization) |
Dual-Target Inhibition in Cancer Treatment
A notable advancement in the application of benzenesulfonamide derivatives is their development as dual-target inhibitors for cancer therapy. For example, a derivative targeting both STAT3 and tubulin showed promising results against various cancer cell lines, with IC50 values indicating potent anticancer activity . The ability to inhibit both targets suggests a multifaceted approach to cancer treatment, enhancing therapeutic efficacy.
Electrochemical Studies and Synthesis
Research into the electrochemical behavior of benzenesulfonamides has revealed methods for selective dealkylation and dearylation under controlled conditions. This process mimics cytochrome P450-catalyzed reactions, which are crucial for drug metabolism . The findings indicate that these compounds can serve as valuable intermediates in synthesizing more complex pharmaceuticals.
Herbicidal Applications
Beyond medicinal uses, certain benzenesulfonamide derivatives have been explored for their herbicidal properties. Specifically, compounds like 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide have shown effectiveness in controlling unwanted plant species in agricultural settings . This expands the utility of benzenesulfonamides beyond human health applications to environmental management.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound contrasts with electron-withdrawing substituents like bromo or trifluoroethyl, which may alter electronic distribution and binding interactions .
Functional Group Impact on Pharmacological Activity
Substituents on benzenesulfonamides significantly modulate biological activity:
- Antiviral Activity : Smaller para-substituents (e.g., H, F) in benzenesulfonamide derivatives correlate with improved anti-HIV potency (EC₅₀ = 0.009–0.020 mmol/L for fluorine derivatives) . The methoxy group, being moderately bulky, may reduce potency compared to halogens but improve solubility.
- Solubility : Methoxy groups enhance water solubility compared to hydrophobic substituents (e.g., tert-butyl), which could influence bioavailability .
Structure-Activity Relationships (SAR)
- Substituent Position : Ortho-substituents (e.g., methyl in 4-bromo-2-methylbenzenesulfonamide) enhance steric hindrance, reducing activity compared to para-substituted analogs .
- Electronic Effects: Electron-donating groups (e.g., methoxy) may weaken interactions with positively charged enzyme pockets compared to electron-withdrawing groups like sulfonyl or cyano .
- Alkyne Reactivity: The propargyl group’s triple bond enables click chemistry applications or covalent binding to biological targets, a unique advantage over non-reactive substituents .
Biological Activity
Benzenesulfonamide derivatives, including 4-methoxy-N-2-propynyl-, have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound 4-methoxy-N-2-propynyl-benzenesulfonamide features a sulfonamide group that can mimic para-aminobenzoic acid, which is crucial for inhibiting dihydropteroate synthase in microorganisms. This inhibition disrupts folic acid synthesis, leading to antimicrobial effects. The presence of the methoxy group enhances its chemical reactivity and biological activity by improving binding affinity to molecular targets.
- Inhibition of Enzymes : The sulfonamide moiety interacts with dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria, which is critical for their growth and survival.
- Calcium Channel Interaction : Studies suggest that certain benzenesulfonamide derivatives can interact with calcium channels, potentially affecting cardiovascular functions by altering perfusion pressure and coronary resistance . Specifically, 4-(2-aminoethyl)-benzenesulfonamide has shown significant effects in isolated rat heart models.
- Antiproliferative Effects : Research indicates that some benzenesulfonamides exhibit antiproliferative effects against cancer cells by targeting carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These compounds can inhibit tumor growth in various cancer types, including pancreatic ductal adenocarcinoma .
Table 1: Summary of Biological Activities
Case Studies
- Cardiovascular Effects : A study utilizing isolated rat hearts demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance over time. This suggests a potential therapeutic role in managing cardiovascular conditions by modulating calcium channel activity .
- Cancer Treatment : The compound SLC-0111 has been tested in clinical trials for its effectiveness against pancreatic cancer. Results showed promising antiproliferative effects without cytotoxicity under normal pH conditions, indicating its potential as a targeted therapy .
- Anti-inflammatory Activity : A series of new benzenesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory properties. Compounds exhibited significant inhibition of carrageenan-induced edema in rat models, showcasing their potential for treating inflammatory diseases .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of benzenesulfonamides. Modifications to the sulfonamide structure can enhance selectivity and potency against specific targets such as carbonic anhydrases or bacterial enzymes.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity | Notable Compounds |
|---|---|---|
| Methoxy Group Addition | Increased binding affinity | 4-methoxy-N-2-propynyl |
| Aromatic Substituents | Enhanced antiproliferative effects | Various derivatives |
| Triazole Incorporation | Improved selectivity for CA isoforms | Compounds with triazole moieties |
Q & A
Q. How is Benzenesulfonamide, 4-methoxy-N-2-propynyl- synthesized, and what analytical methods confirm its structure?
The compound is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). Key steps include:
- Reacting 4-fluorobenzenesulfonyl chloride with propargylamine in dichloromethane with NaOH to form an alkyne intermediate.
- Coupling the intermediate with an azide derivative using CuSO₄·5H₂O and sodium ascorbate in acetone/water (1:1).
- Purification via silica gel chromatography (hexane/EtOAc = 9:1).
Structural confirmation is achieved through ¹H NMR and ¹³C NMR , with spectra matching predicted chemical shifts for the triazole and sulfonamide moieties .
Q. What in vitro models are used to assess its antiproliferative activity?
Antiproliferative activity is evaluated using:
- Cell viability assays (MTT/WST-1) : Tested against 12 cancer cell lines (e.g., OC-314, OVCAR-8, SKOV3) in RPMI 1640 medium with 10% FBS.
- IC₅₀ determination : Dose-response curves (0.25–8 μM) over 48–72 hours. For example, IC₅₀ values of 0.54 μM (OVCAR-8) and 1.82 μM (OC-314) highlight ovarian cancer selectivity .
Advanced Research Questions
Q. How does the compound modulate the Wnt/β-catenin/GSK3β pathway in ovarian cancer cells?
Mechanistic insights are derived from Western blotting and pathway inhibition assays :
- Downregulation : Wnt3a, β-catenin, c-Myc, Cyclin-D, Axin2, TCF4, N-cadherin, and Snail-1.
- Upregulation : E-cadherin and GSK3β.
This indicates suppression of Wnt/β-catenin signaling, which drives EMT and metastasis. The triazole moiety may competitively inhibit β-catenin/TCF4 interactions, while the sulfonamide group enhances binding to GSK3β .
Q. What experimental approaches validate its anti-metastatic effects in vitro?
- Transwell invasion assays : OVCAR-8 cells treated with 0.25–1 μM of the compound for 48 hours show 76.1% to 20.3% invasion inhibition.
- Wound-healing migration tests : At 0.5 μM, migration rates drop to 30.4% (48 hours) and 9.1% (72 hours).
- EMT marker analysis : Reduced N-cadherin/Snail-1 and elevated E-cadherin confirm EMT reversal .
Q. How do researchers address discrepancies in concentration-dependent effects across assays?
Discrepancies (e.g., higher IC₅₀ in SKOV3 vs. OVCAR-8) are resolved via:
Q. What in vivo models demonstrate efficacy, and how is toxicity assessed?
- OVCAR-8 xenograft models : Mice treated with 100 mg/kg/day (oral) for 21 days show 61.8% tumor weight reduction vs. controls.
- Toxicity evaluation : No significant body weight loss or organ damage (histopathology), supporting low systemic toxicity .
Methodological Considerations
Q. Key techniques for structural and functional analysis
- NMR spectroscopy : Confirms hybrid structure and purity.
- Docking studies (AutoDock Vina) : Predict interactions with β-catenin/GSK3β (not explicitly stated but inferred from pathway data) .
- Multiwfn software : Analyzes electron density for binding site characterization (hypothetical application) .
3.2 Data contradiction analysis example
While in vitro assays show potent EMT inhibition, in vivo tumor suppression (61.8%) does not fully correlate with near-complete pathway blockade in cells. This discrepancy may arise from:
- Tumor microenvironment factors (e.g., hypoxia, stromal interactions).
- Pharmacokinetic limitations (e.g., bioavailability) .
Critical Research Gaps
- Crystallographic data : No reported X-ray structure of the compound bound to β-catenin/GSK3β.
- Resistance mechanisms : Unstudied potential for acquired resistance via Wnt pathway mutations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
